2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone: is an organic compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 g/mol . It is a derivative of benzophenone, featuring two chlorine atoms and a dioxolane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of 2,3-dichlorobenzophenone with ethylene glycol in the presence of an acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetal .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is used as an intermediate in the synthesis of more complex organic molecules .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors . The dioxolane ring and chlorine atoms play a crucial role in binding to these targets, thereby modulating their activity . The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
2,3-Dichlorobenzophenone: Lacks the dioxolane ring, making it less reactive in certain chemical reactions.
4’-Hydroxy-2,3-dichlorobenzophenone: Contains a hydroxyl group instead of a dioxolane ring, altering its chemical properties and reactivity.
2,3-Dichloro-4’-(1,3-dioxolan-2-YL)acetophenone: Similar structure but with an acetophenone moiety, affecting its biological activity.
Uniqueness: The presence of both chlorine atoms and a dioxolane ring in 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone makes it unique among its analogs.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-3-1-2-12(14(13)18)15(19)10-4-6-11(7-5-10)16-20-8-9-21-16/h1-7,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUOIDVUWJGKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645132 |
Source
|
Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-66-2 |
Source
|
Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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